

Commercial Availability and Technical Profile of (S)-(+)-1-Cyclohexylethylamine

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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

Cat. No.: B097302

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An In-depth Guide for Researchers and Drug Development Professionals

(S)-(+)-1-Cyclohexylethylamine, a chiral primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its stereospecific configuration is often essential for the desired biological activity and efficacy of the final product. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established methodologies for its synthesis and purification, tailored for professionals in research and development.

Commercial Availability

(S)-(+)-1-Cyclohexylethylamine is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a colorless to pale yellow liquid.

Below is a summary of representative commercial suppliers and their typical offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Purity/Grade	Available Quantities
Sigma-Aldrich (Merck)	≥98% ^[1] , 99% (ChiPros® by BASF) ^[2]	5 g, 25 g, 100 g ^[1]
Chem-Impex	≥99% (by GC and titration) ^[3]	1 g, 5 g, 25 g ^[3]
Tokyo Chemical Industry (TCI)	>98.0% (GC)	5 g, 25 g
Aladdin Scientific	min 98% (GC) ^[4]	1 g ^[4]
Smolecule	In Stock	Custom quantities
Alkali Scientific	---	5 g ^[5]
Cenmed Enterprises	>98.0% (GC) ^[6]	5 g ^[6]
SpecAU	---	5 g, 25 g

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for **(S)-(+)-1-Cyclohexylethylamine** is presented below. This information has been aggregated from various supplier technical data sheets and safety data sheets (SDS).

Property	Value
CAS Number	17430-98-7[1][2][3]
Molecular Formula	C ₈ H ₁₇ N[3]
Molecular Weight	127.23 g/mol [1][2][3]
Appearance	Colorless to almost colorless clear liquid[3]
Purity	≥98% to ≥99%[1][2][3]
Enantiomeric Excess (ee)	≥95% to ≥98.5%[1][2]
Density	0.856 g/mL at 25 °C[1][2]
Boiling Point	60 °C at 12 mmHg[1][2]
Refractive Index (n ₂₀ /D)	1.4614[1][2]
Optical Rotation ([α] ₂₅ /D)	+3.5° (neat)[1]
Flash Point	52 °C (125.6 °F) - closed cup[1][2]
Hazard Codes (GHS)	H226, H314, H411[1][2]
Signal Word	Danger[1][2]

Experimental Protocols

The synthesis of enantiomerically pure **(S)-(+)-1-Cyclohexylethylamine** is typically achieved through a two-stage process: the synthesis of the racemic mixture of 1-cyclohexylethylamine, followed by chiral resolution to isolate the desired (S)-enantiomer.

Protocol 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination

This protocol describes a general method for the synthesis of the racemic amine from acetylcyclohexane.

Materials:

- Acetylcyclohexane

- Ammonium acetate or ammonia
- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
- Methanol or other suitable solvent
- Diethyl ether or other extraction solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for salt formation, if desired)

Procedure:

- In a round-bottom flask, dissolve acetylcyclohexane in methanol.
- Add an excess of the aminating agent (e.g., 3-5 equivalents of ammonium acetate).
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions. For catalytic hydrogenation, the reaction would be set up in a pressure vessel with a palladium on carbon catalyst under a hydrogen atmosphere.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 1-cyclohexylethylamine.

- The crude product can be purified by distillation under reduced pressure.

Protocol 2: Chiral Resolution of Racemic 1-Cyclohexylethylamine using (+)-Tartaric Acid

This protocol outlines the classical method for resolving the racemic amine into its constituent enantiomers by forming diastereomeric salts.

Materials:

- Racemic 1-cyclohexylethylamine
- (+)-Tartaric acid (L-(+)-tartaric acid)
- Methanol or ethanol
- 10% Sodium hydroxide solution
- Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

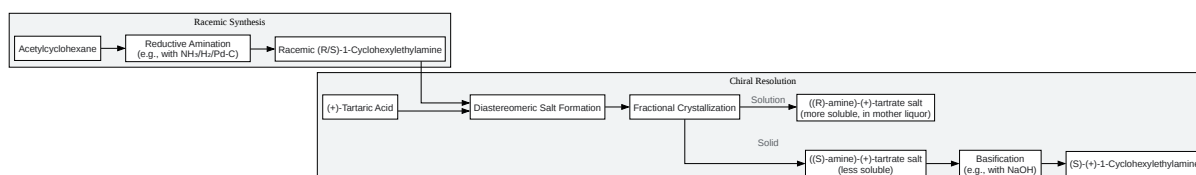
Procedure:

- Dissolve the racemic 1-cyclohexylethylamine in a minimal amount of hot methanol.
- In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
- Slowly add the tartaric acid solution to the amine solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the ((S)-amine)-(+)-tartrate salt.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

- The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from methanol.
- To recover the free **(S)-(+)-1-cyclohexylethylamine**, suspend the diastereomeric salt crystals in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10).
- Extract the liberated amine with diethyl ether (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched **(S)-(+)-1-Cyclohexylethylamine**.
- The purity and enantiomeric excess should be determined by gas chromatography (GC) on a chiral column and by polarimetry.

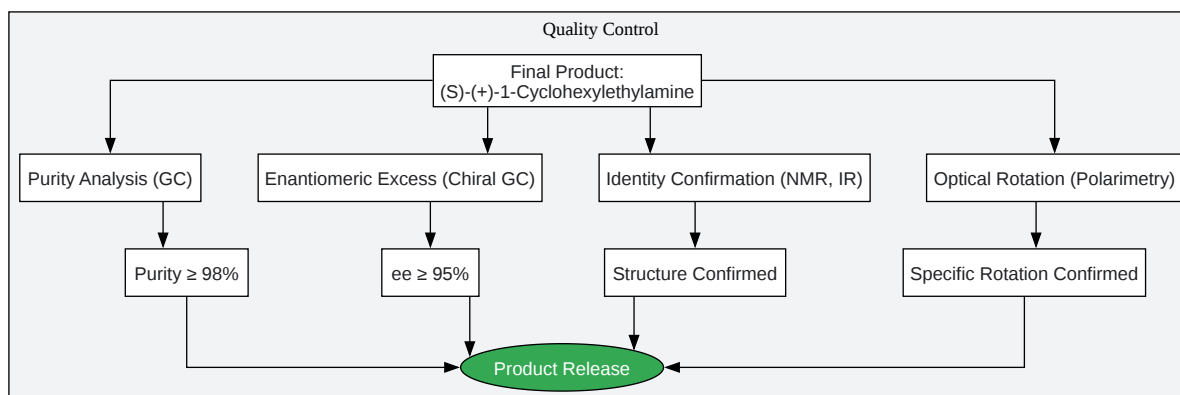
Visualized Workflows

The following diagrams illustrate the key processes involved in obtaining enantiomerically pure **(S)-(+)-1-Cyclohexylethylamine**.



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Caption: Synthesis and Resolution Workflow.



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Caption: Quality Control Workflow.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral

counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. US3346636A - Production of cyclohexylamine - Google Patents [patents.google.com]
- 6. (S)-(+)-1-Cyclohexylethylamine | C₈H₁₇N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
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